9-Oxo-9h-fluoren-1-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7145-79-1 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(9-oxofluoren-1-yl) acetate |
InChI |
InChI=1S/C15H10O3/c1-9(16)18-13-8-4-7-11-10-5-2-3-6-12(10)15(17)14(11)13/h2-8H,1H3 |
InChI Key |
XPUQALWMMSRERA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 Oxo 9h Fluoren 1 Yl Acetate
Direct Acylation Approaches for Fluorenone Derivatives
Direct acylation methods aim to introduce the acetyl group onto the fluorenone ring in a single step. However, the inherent electronic properties of the fluorenone system make this a challenging endeavor, particularly for substitution at the C1 position.
Friedel-Crafts Acylation Procedures for Acetate (B1210297) Incorporation
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of aryl ketones. nih.gov The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. However, the fluorenone molecule presents significant challenges for direct Friedel-Crafts acylation. The carbonyl group at the 9-position is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack.
Studies on the Friedel-Crafts acetylation of the related compound, 9H-fluorene, provide insight into the expected regioselectivity. The acetylation of 9H-fluorene predominantly yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-substituted isomer being the major product. nih.govruc.dk The formation of the 1-acetyl isomer is not typically observed. This is attributed to both electronic and steric factors. The deactivating effect of the fluorenone carbonyl group would be even more pronounced, making direct acetylation at any position difficult, and especially at the sterically hindered C1 position.
| Reactant | Acylating Agent | Catalyst | Solvent | Major Products | Reference |
| 9H-Fluorene | Acetyl Chloride | AlCl₃ | Dichloroethane | 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene | ruc.dk |
| 9H-Fluorene | Acetyl Chloride | AlCl₃ | Carbon Disulfide | 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene | ruc.dk |
| 9H-Fluorene | Acetic Anhydride | AlCl₃ | Dichloroethane | 2-Acetyl-9H-fluorene, 2,7-Diacetyl-9H-fluorene |
Alternative Electrophilic Aromatic Substitution Routes
Alternative electrophilic aromatic substitution reactions face similar hurdles. The deactivation of the aromatic system by the ketone functionality generally directs incoming electrophiles to the meta positions relative to the carbonyl's points of attachment (positions 2 and 7), and the inherent reactivity is low. Therefore, achieving substitution at the C1 position via standard electrophilic routes is not a synthetically viable strategy for producing 9-Oxo-9H-fluoren-1-yl acetate.
Acetylation of 9-Oxo-9H-fluorene Variants
Direct acetylation of the 9-oxo-9H-fluorene core is synthetically challenging. A more plausible, albeit indirect, approach would be the Baeyer-Villiger oxidation of a hypothetical 1-acetyl-9H-fluoren-9-one. The Baeyer-Villiger reaction oxidizes a ketone to an ester using a peroxyacid. nih.govwikipedia.orgorganic-chemistry.orgsigmaaldrich.comnrochemistry.com In this hypothetical sequence, the acetyl group's methyl ketone would be oxidized to an acetate ester. However, this strategy is contingent on the successful synthesis of 1-acetyl-9H-fluoren-9-one, which, as discussed, is not readily accessible through direct Friedel-Crafts acylation of fluorenone. The regioselectivity of the Baeyer-Villiger oxidation would also need to be considered, as the migration of the fluorenone ring instead of the methyl group would lead to an undesired product.
Synthesis from Precursor Fluorene (B118485) Scaffolds
Given the limitations of direct acylation, the synthesis of this compound is more effectively achieved by constructing the molecule from a fluorene or fluorenone precursor that is already functionalized at the C1 position. This approach allows for precise control over the position of substitution. The key intermediate in this strategy is 1-hydroxy-9H-fluoren-9-one, which can then be acetylated to yield the final product.
Regioselective Functionalization of Polycyclic Aromatic Hydrocarbons
Several methods have been developed for the synthesis of 1-substituted fluorenones, which can serve as precursors to 1-hydroxy-9H-fluoren-9-one. tandfonline.comresearchgate.net These methods often start with appropriately substituted biphenyls or other precursors that are then cyclized to form the fluorenone core.
One common strategy involves the synthesis of 1-amino-9H-fluoren-9-one. The amino group can then be converted to a hydroxyl group via the Sandmeyer reaction. organic-chemistry.org The Sandmeyer reaction involves the diazotization of the aromatic amine with nitrous acid, followed by reaction with water to introduce the hydroxyl group. organic-chemistry.orgnih.gov
Another approach is to start with a halogenated fluorenone, such as 1-bromo-9H-fluoren-9-one. The bromo substituent can be converted to a hydroxyl group through nucleophilic aromatic substitution. However, this reaction typically requires harsh conditions and may not be high-yielding due to the deactivating nature of the fluorenone system. youtube.comwikipedia.orgchemistrysteps.compressbooks.pubmasterorganicchemistry.com
A more versatile method involves the use of benzyne chemistry or transition metal-catalyzed cross-coupling reactions to introduce a functional group at the 1-position that can be subsequently converted to a hydroxyl group. tandfonline.com For instance, a Suzuki coupling could be used to introduce a methoxy group, which can then be cleaved to reveal the hydroxyl group.
Once 1-hydroxy-9H-fluoren-9-one is obtained, the final step is the acetylation of the hydroxyl group. This is a standard esterification reaction that can be carried out using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or an acid catalyst. nih.gov
| Precursor | Reagents | Product | Reference |
| 1-Amino-9H-fluoren-9-one | 1. NaNO₂, H₂SO₄2. H₂O, heat | 1-Hydroxy-9H-fluoren-9-one | organic-chemistry.org |
| 1-Bromo-9H-fluoren-9-one | High-temperature hydrolysis | 1-Hydroxy-9H-fluoren-9-one | tandfonline.com |
| 1-Methoxy-9H-fluoren-9-one | BBr₃ or HBr | 1-Hydroxy-9H-fluoren-9-one | tandfonline.com |
| 1-Hydroxy-9H-fluoren-9-one | Acetic anhydride, pyridine | This compound | nih.gov |
Multi-step Convergent and Divergent Synthetic Sequences
Complex organic molecules like this compound are often best prepared through multi-step synthetic sequences. A convergent approach might involve the synthesis of two substituted benzene rings that are then joined via a cross-coupling reaction to form a biphenyl, which is subsequently cyclized to the fluorenone core. A divergent approach would start with a common fluorenone intermediate that is then functionalized in different ways.
For the synthesis of this compound, a plausible multi-step sequence could begin with a commercially available substituted biphenyl. For example, a 2-amino-2'-carboxybiphenyl derivative could undergo intramolecular acylation to form 1-amino-9H-fluoren-9-one. This intermediate can then be converted to 1-hydroxy-9H-fluoren-9-one and subsequently acetylated.
The total synthesis of natural products containing the fluorenone core, such as nobilone, often involves such multi-step strategies, demonstrating the feasibility of this approach for accessing specifically substituted fluorenones. nih.gov
Catalytic Systems in the Synthesis of Fluorene Derivatives
Catalysis plays a pivotal role in modern organic synthesis, providing pathways to complex molecules that are more efficient and sustainable than classical stoichiometric methods. yale.edu The synthesis of the fluorenone framework has greatly benefited from the development of novel catalytic systems, which can be broadly categorized into Lewis acid catalysis, transition-metal-mediated reactions, and metal-free transformations.
Lewis acid catalysis facilitates a variety of organic transformations by activating substrates towards nucleophilic attack or by promoting bond-forming reactions. In the context of fluorene derivative synthesis, Lewis acids have been employed to catalyze cyclization and coupling reactions. For instance, triflic acid (TfOH) and triflic anhydride (Tf₂O) have been used to mediate the formal dehydrative coupling of biaryls and fluorenones to produce spirobifluorenes. rsc.org This reaction proceeds through the activation of the fluorenone carbonyl group by the strong Lewis acid, enabling a sequential double C-C bond formation. rsc.org
Another example involves the Lewis acid-mediated Suzuki-Miyaura cross-coupling reaction for the synthesis of derivatives of sumanenetrione, a bowl-shaped molecule containing a fluorenone-like core. rsc.org While traditional ring-opening of the fluorenone five-membered ring requires harsh basic conditions, the strain in certain derivatives can facilitate this reaction at room temperature without additional activators. rsc.org
Table 1: Examples of Lewis Acid-Promoted Reactions in Fluorenone-related Synthesis
| Reaction Type | Lewis Acid | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Dehydrative Coupling | Tf₂O / TfOH | (Hetero)biaryls and fluorenones | Spirobifluorenes | rsc.org |
Transition-metal catalysis, particularly using palladium, has become an indispensable tool for constructing the fluorenone skeleton. thieme-connect.com These methods often involve C-H activation, carbonylation, and cross-coupling reactions, providing highly efficient routes to a wide array of substituted fluorenones from readily available starting materials. organic-chemistry.orgacs.org
Key strategies include:
Palladium-catalyzed Carbonylative Annulation: This approach establishes the π-extended fluorenone system in a single step from precursors like 4,4′-biphenanthryl-3,3′-diyl derivatives. thieme-connect.com
Palladium-catalyzed Cyclocarbonylation: o-Halobiaryls can be converted into various substituted fluoren-9-ones in high yields through cyclocarbonylation, a process that has been successfully applied to polycyclic and heterocyclic systems. organic-chemistry.org
Palladium-catalyzed Dehydrogenative Cyclization: Benzophenones can undergo dual C-H functionalization to form fluorenones through an oxidative dehydrogenative cyclization, offering excellent functional group compatibility. nih.gov
Sequential Palladacycle-Catalyzed Reactions: A sequence involving the reaction of 2-bromobenzaldehydes with arylboronic acids, followed by cyclization via C-H activation, provides an efficient pathway to substituted fluorenones. acs.org
Table 2: Selected Transition-Metal-Catalyzed Syntheses of Fluorenones
| Catalyst System | Reactants | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ / K₂CO₃ | o-Halobiaryls, CO | Cyclocarbonylation | Very high | organic-chemistry.org |
| Pd(OAc)₂ / Ag₂CO₃ | Diaryl ketones | Dehydrogenative Cyclization | N/A | nih.gov |
| Palladacycle catalyst | 2-Bromobenzaldehydes, Arylboronic acids | Sequential Addition/Cyclization | Good | acs.org |
Driven by ecological and economic concerns, metal-free oxidative methods have emerged as attractive alternatives to transition-metal-catalyzed approaches. nih.gov These reactions often utilize inexpensive and readily available oxidants.
One notable metal-free method is the tert-butyl hydroperoxide (TBHP)-promoted cross-dehydrogenative coupling (CDC) of N-methyl-2-(aminomethyl)biphenyls. nih.gov This radical cyclization is applicable to a wide variety of substrates bearing both electron-donating and electron-withdrawing groups, producing fluorenones in yields ranging from poor to good. nih.gov The reaction is compatible with numerous functional groups, including methoxy, cyano, nitro, and chloro groups. nih.gov Studies suggest that the solvent can play a crucial role; for instance, using an aqueous TBHP solution can lower the activation barrier for the radical cyclization. nih.gov
Another powerful metal-free approach is the Tf₂O-mediated formal dehydrative coupling of (hetero)biaryls and fluorenones. rsc.org This protocol avoids the need for halogenated or metalated starting materials, making it a simpler and more practical method for synthesizing complex spirobifluorenes. rsc.org
Table 3: Metal-Free Synthesis of Fluorenone from 2-(Aminomethyl)biphenyl Derivatives using TBHP
| Substrate | Oxidant Condition | Yield (%) | Reference |
|---|---|---|---|
| Primary amine (2a) | TBHP in n-decane | 22 | nih.gov |
| Secondary amine (2b) | Aqueous TBHP (70%) | 30 | nih.gov |
| Primary alcohol (2k) | TBHP in n-decane | 60 | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduacs.org These principles are increasingly being applied to the synthesis of fluorenones and their derivatives, focusing on developing more sustainable and environmentally benign methodologies. researchgate.netresearchgate.net
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. yale.edu Efforts in fluorenone synthesis include developing solvent-free reaction conditions. For example, conjugated unsymmetrical azines have been synthesized from fluorenone hydrazone under solvent-free conditions using a mortar and pestle. scribd.com While not a direct synthesis of the fluorenone core, it demonstrates the applicability of solvent-free techniques to fluorenone derivatives.
The use of water as a solvent is another cornerstone of green chemistry. Research has shown that water can influence reaction pathways in fluorenone synthesis. For example, in the TBHP-mediated radical cyclization of 2-(aminomethyl)biphenyls, studies indicate that water may lower the activation barrier for the cyclization due to its solvent effect. nih.gov Some patented industrial processes for 9-fluorenone (B1672902) synthesis also utilize water as a co-solvent with organic solvents containing aromatic rings. google.com
Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones and the selection of safer, more sustainable reagents. yale.eduacs.org In fluorenone synthesis, this translates to several key strategies:
Aerobic Oxidation: Utilizing air or oxygen as the terminal oxidant is a highly sustainable approach. A highly efficient synthesis of 9-fluorenones involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF. rsc.org Industrial processes also employ air oxidation with catalysts like sodium hydroxide in solvents such as dimethyl sulfoxide. google.comgoogle.com
Metal-Free Catalysis: As discussed previously, moving from heavy-metal catalysts to metal-free reaction systems aligns with green chemistry principles by avoiding toxic and expensive metals. nih.gov The use of reagents like TBHP or promotion by Tf₂O are examples of this trend. rsc.orgnih.gov
Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is economically and environmentally beneficial. Sulphated titania, a solid acid catalyst used for synthesizing fluorenone azines, has been shown to be recyclable. scribd.com
By integrating these green chemistry principles, the synthesis of this compound and other fluorenone derivatives can be made more efficient, cost-effective, and environmentally friendly. researchgate.net
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Chromatographic Separation Techniques in Research
Chromatographic methods are central to the isolation and purity assessment of "9-Oxo-9h-fluoren-1-yl acetate". These techniques exploit subtle differences in the compound's physicochemical properties to separate it from reactants, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of "this compound" with high precision. This technique is also adept at its quantitative analysis. In a typical application, a reversed-phase column, such as a C18, is employed. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. The compound's elution is monitored by a UV detector, where the strong absorbance of the fluorenone core allows for sensitive detection. By comparing the integrated area of the peak corresponding to "this compound" against a standard of known concentration, its purity and concentration in a sample can be accurately determined.
| Parameter | Typical Value/Condition |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis (typically at a wavelength around 254 nm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
While "this compound" itself has limited volatility, Gas Chromatography (GC) can be employed for its analysis, particularly for assessing the presence of volatile impurities or after conversion to a more volatile derivative. The technique is highly sensitive and provides excellent resolution. For direct analysis, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be required. The inlet temperature must be carefully optimized to ensure volatilization without thermal degradation. A flame ionization detector (FID) is commonly used for detection due to its general response to organic compounds.
Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective method for monitoring the progress of chemical reactions that synthesize "this compound". A small spot of the reaction mixture is applied to a TLC plate coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable eluent, often a mixture of hexane (B92381) and ethyl acetate (B1210297). The separation of spots on the plate, visualized under UV light, indicates the consumption of starting materials and the formation of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions.
| Compound | Typical Rf Value (Hexane/Ethyl Acetate 4:1) |
| Starting Material (e.g., 1-hydroxy-9-fluorenone) | Lower Rf |
| "this compound" | Higher Rf |
For the purification of "this compound" on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, typically silica gel. The crude product mixture is loaded onto the top of the column and eluted with a solvent system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and analyzed by TLC to identify those containing the pure compound.
Spectroscopic Characterization Methods in Chemical Research
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of "this compound".
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of the fluorenone ring system typically appear as a series of multiplets in the downfield region (around 7-8 ppm). The acetyl methyl protons appear as a sharp singlet in the upfield region (around 2.3 ppm).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The carbonyl carbon of the ketone is characteristically found at a very downfield chemical shift (around 190 ppm), while the ester carbonyl carbon appears around 170 ppm. The aromatic carbons resonate in the 120-150 ppm range, and the methyl carbon of the acetate group is observed in the upfield region (around 20 ppm).
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY spectra show correlations between coupled protons, helping to assign the complex multiplets in the aromatic region. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing unambiguous C-H assignments.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Notes |
| ¹H | 7.2 - 8.0 | Multiplets (Aromatic protons) |
| 2.3 - 2.4 | Singlet (Acetyl methyl protons) | |
| ¹³C | ~193 | Ketone Carbonyl (C=O) |
| ~169 | Ester Carbonyl (C=O) | |
| 120 - 150 | Aromatic Carbons | |
| ~21 | Acetyl Methyl Carbon |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. researchgate.net These methods provide a molecular fingerprint based on the characteristic vibrations of chemical bonds.
For this compound, the IR spectrum is expected to exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of both the ketone and the ester functional groups. The fluorenone ketone (C=O) stretch typically appears in the region of 1710-1720 cm⁻¹. The ester carbonyl stretch is anticipated at a higher frequency, generally between 1735 and 1750 cm⁻¹. Additionally, a characteristic C-O stretching band for the acetate group should be observable in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations of the fluorene (B118485) backbone would likely produce strong signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the aromatic rings would be prominent. While the carbonyl groups are polar, their stretching vibrations can also be observed in the Raman spectrum, complementing the data obtained from IR spectroscopy.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Ketone C=O | Stretching | 1710-1720 | IR, Raman |
| Ester C=O | Stretching | 1735-1750 | IR, Raman |
| Ester C-O | Stretching | 1200-1250 | IR |
| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |
| Aromatic C-H | Stretching | >3000 | IR, Raman |
| Acetate CH₃ | Bending | ~1375 and ~1450 | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
For this compound (C₁₅H₁₀O₃), the expected exact mass can be calculated with high precision using HRMS, which would serve to confirm its elemental composition. The molecular ion peak [M]⁺ would be observed in the mass spectrum.
The fragmentation pattern provides significant structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this compound, a prominent fragmentation would be the loss of the acetyl group (CH₃CO) as a ketene (B1206846) radical, leading to a fragment corresponding to 1-hydroxy-9-fluorenone. Another possible fragmentation is the loss of the entire acetate group. The fragmentation of the fluorenone core itself, often involving the loss of CO, could also be observed.
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | m/z (Nominal) | Description |
| [C₁₅H₁₀O₃]⁺ | 238 | Molecular Ion |
| [C₁₃H₇O₂]⁺ | 195 | Loss of acetyl group (CH₃CO) |
| [C₁₃H₈O]⁺ | 180 | Subsequent loss of oxygen |
| [C₁₂H₈]⁺ | 152 | Loss of CO from the fluorenone core |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The fluorenone core of this compound contains an extensive π-conjugated system, which is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
The parent 9-fluorenone (B1672902) molecule exhibits characteristic absorption bands. nycu.edu.tw The spectrum of this compound is expected to be similar, with potential shifts in the absorption maxima (λ_max) due to the presence of the acetate substituent. The primary electronic transitions observed will likely be π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl group. The intense bands at shorter wavelengths are typically due to the π → π* transitions of the conjugated aromatic system. The weaker, longer-wavelength absorption is characteristic of the n → π* transition of the ketone. The position and intensity of these bands can be influenced by the solvent polarity.
Table 3: Anticipated UV-Vis Absorption Maxima for this compound
| Transition | Approximate Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250-300 | High |
| n → π | 350-450 | Low |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
To perform X-ray crystallography, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high accuracy.
For this compound, a crystal structure would confirm the connectivity of the acetate group at the 1-position of the fluorenone ring. It would also reveal the planarity of the fluorene ring system and the orientation of the acetate group relative to the aromatic backbone. Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking interactions between the fluorene rings of adjacent molecules, could also be identified, providing insights into the solid-state packing of the compound. While no specific crystal structure for this compound is publicly available in the searched literature, the structures of related fluorene derivatives have been extensively studied.
Computational and Theoretical Investigations of 9 Oxo 9h Fluoren 1 Yl Acetate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are pivotal for elucidating the electronic structure of a molecule, which dictates its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method for calculating the electronic structure of molecules. For 9-Oxo-9H-fluoren-1-yl acetate (B1210297), DFT would be instrumental in:
Geometric Optimization: Determining the most stable 3D structure by calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Stability Analysis: Calculating the molecule's total electronic energy, allowing for comparisons of stability against other isomers or related structures.
Electronic Property Mapping: Visualizing the distribution of electron density and the molecular electrostatic potential to identify electron-rich and electron-deficient sites, which are key to understanding reactivity and intermolecular interactions.
Ab Initio Methods for High-Accuracy Property Predictions
Ab initio calculations, derived directly from first principles of quantum mechanics, offer a higher level of accuracy, albeit at a greater computational cost. For a fluorene (B118485) derivative, these methods would be applied to:
Obtain highly accurate electronic energies.
Predict spectroscopic parameters with high fidelity.
Investigate electronic excited states to aid in the interpretation of UV-Vis spectra.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by modeling the movements of atoms and molecules over time. For 9-Oxo-9H-fluoren-1-yl acetate, MD simulations would be crucial for:
Conformational Landscape: Exploring the various spatial arrangements (conformers) arising from the rotation around single bonds, particularly the ester linkage.
Intermolecular Forces: Simulating interactions with solvent molecules or biological targets to predict properties like solubility and binding affinity.
Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry can predict spectroscopic data that is invaluable for interpreting experimental results. For this compound, this includes:
NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts to assist in the assignment of experimental NMR spectra.
Infrared (IR) Spectroscopy: Prediction of vibrational frequencies to help identify functional groups, such as the distinct carbonyl stretches of the ketone and acetate moieties.
UV-Vis Spectroscopy: Calculation of electronic transition energies (and thus λmax) to understand the molecule's absorption properties.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful asset for mapping the intricate pathways of chemical reactions. For a fluorene derivative, this would entail:
Reaction Pathway Mapping: Identifying transition states and intermediates to build a step-by-step model of a reaction.
Activation Energy Barriers: Calculating the energy required to initiate a reaction, which provides insight into reaction kinetics and product selectivity.
Quantitative Structure-Reactivity Relationship (QSRR) Studies (Chemical Aspects Only)
Quantitative Structure-Reactivity Relationship (QSRR) studies seek to build mathematical models that connect a molecule's structure to its chemical reactivity. For fluorene derivatives, a QSRR study could:
Correlate computed electronic properties (like orbital energies or partial atomic charges) with experimentally determined reaction rates.
Develop predictive models for the reactivity of novel fluorene compounds based on their calculated molecular descriptors.
Applications of 9 Oxo 9h Fluoren 1 Yl Acetate in Advanced Chemical Synthesis and Research
Functionalization for Advanced Materials Science Research (Focus on synthetic methodologies and structural integration)
Integration into Conjugated Systems and Networks
The incorporation of fluorene (B118485) units into polymeric structures is a cornerstone of modern materials science, particularly in the field of organic electronics. The rigid and planar nature of the fluorene system, coupled with its inherent photophysical properties, makes it an attractive component for creating conjugated polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The primary strategy for integrating fluorene into conjugated backbones involves the functionalization of the 2 and 7 positions, which allows for polymerization through various cross-coupling reactions, such as Suzuki and Stille couplings. These reactions enable the formation of extended π-conjugated systems, where the electronic properties can be fine-tuned by the choice of co-monomers. While the focus has predominantly been on 2,7-disubstituted fluorenes, the functionalization at the 9-position with alkyl chains is a common practice to enhance the solubility and processability of the resulting polymers. uh.edu
Although direct polymerization of 9-Oxo-9H-fluoren-1-yl acetate (B1210297) has not been extensively reported, the presence of the acetate group at the 1-position and the ketone at the 9-position offers potential for alternative polymerization strategies. For instance, the acetate group could potentially be hydrolyzed to a phenol, which could then be used in etherification or other condensation polymerization reactions. The ketone group at the 9-position, while interrupting the aromaticity of the five-membered ring, can influence the electronic properties of the fluorene core and, by extension, any polymer derived from it.
Furthermore, the concept of creating cross-linked conjugated networks from fluorene-containing precursor polymers has been demonstrated. uh.edu These networks can exhibit enhanced thermal stability and improved charge transport properties. A hypothetical pathway for integrating 9-Oxo-9H-fluoren-1-yl acetate into such networks could involve initial polymerization through other reactive sites on the fluorene ring, followed by a cross-linking reaction that utilizes the functional groups at the 1 and 9 positions.
Methodological Applications in Analytical Chemistry Research
The unique spectroscopic properties of the fluorene scaffold have made it a valuable tool in the development of analytical methods. Its inherent fluorescence is particularly useful for creating sensitive detection reagents.
Reagent in Spectroscopic and Chromatographic Detection Methodologies (Focus on chemical reactions for detection)
While specific applications of this compound as a detection reagent are not well-documented, the broader family of fluorene derivatives serves as a template for designing such molecules. The general principle involves a chemical reaction between the fluorene-based reagent and the analyte of interest, leading to a measurable change in the spectroscopic or chromatographic properties of the system.
For instance, the introduction of reactive functional groups onto the fluorene core allows for its conjugation to target molecules. The resulting labeled species can then be detected with high sensitivity using fluorescence spectroscopy or other detection methods. The 9-oxo-fluorene-1-carboxylic acid, a closely related compound, has been used as a scaffold for creating derivatives with biological activity. nih.gov This suggests that the 9-oxo-fluorene core can be chemically modified to interact with specific analytes.
A hypothetical application of this compound in this context could involve the hydrolysis of the acetate to a phenol, which could then be derivatized to create a reagent for detecting a specific class of compounds. The change in the electronic environment of the fluorene core upon reaction would likely lead to a change in its fluorescence spectrum, forming the basis for a detection method.
Contributions to Fundamental Studies in Organic Reaction Design and Methodology
The fluorene ring system has served as a versatile platform for the development and study of new organic reactions and synthetic methodologies. The reactivity of the various positions on the fluorene core, including the acidic protons at the 9-position, has been extensively explored.
The synthesis of various fluorene derivatives often involves fundamental organic reactions such as electrophilic aromatic substitution, nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions. researchgate.net The study of these reactions on the fluorene scaffold has contributed to a deeper understanding of their scope and limitations.
The 9-oxo-fluorene moiety itself is a key building block in the synthesis of more complex molecules. For example, the ketone group can undergo a variety of transformations, including reduction, oxidation, and addition reactions, providing access to a wide range of other fluorene derivatives. While the specific contributions of this compound to the development of new synthetic methods are not explicitly detailed in the literature, its synthesis and potential transformations would rely on established and potentially novel organic reaction methodologies. The interplay of the ketone and acetate functionalities presents interesting challenges and opportunities for synthetic chemists, potentially leading to the discovery of new reaction pathways and strategies.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₅H₁₀O₃ | 238.24 | Data not available |
| 9-Fluorenone (B1672902) | C₁₃H₈O | 180.21 | Yellow solid |
| 9H-Fluoren-9-yl acetate | C₁₅H₁₂O₂ | 224.26 | Solid |
| 9-Oxo-9H-fluorene-1-carboxylic acid | C₁₄H₈O₃ | 224.21 | Data not available |
Data compiled from various chemical suppliers and databases.
Future Research Directions and Emerging Trends for 9 Oxo 9h Fluoren 1 Yl Acetate
Development of Novel and More Efficient Synthetic Routes
The synthesis of fluorenone derivatives has been a subject of intense research, with numerous methods being developed. organic-chemistry.orgsci-hub.se Future research concerning 9-Oxo-9H-fluoren-1-yl acetate (B1210297) will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes. Current methodologies for producing substituted fluorenones often rely on palladium-catalyzed reactions, such as cyclocarbonylation of o-halobiaryls, which can be extended to synthesize a variety of derivatives with good functional group tolerance. organic-chemistry.org
Another emerging trend is the use of metal-free oxidative cyclization reactions . These methods offer a more environmentally benign alternative to transition-metal-catalyzed processes. Future studies could explore the application of these techniques to synthesize 9-Oxo-9H-fluoren-1-yl acetate, possibly starting from a suitably substituted 2-aminobiphenyl (B1664054) derivative.
The table below summarizes potential future synthetic strategies for this compound based on established methods for fluorenone synthesis.
| Synthetic Strategy | Precursor Type | Potential Advantages |
| Palladium-Catalyzed Carbonylative Cyclization | Substituted o-halobiaryl | High yield, good functional group compatibility organic-chemistry.org |
| Photoredox-Catalyzed Intramolecular Cyclization | Substituted biarylcarboxylic acid | Mild conditions, high efficiency organic-chemistry.org |
| Metal-Free Oxidative Cyclization | Substituted 2-aminobiphenyl | Environmentally benign, avoids transition metals |
| Iridium-Catalyzed Photo-Irradiation Synthesis | Substituted [1,1'-biphenyl]-2-carboxylic acid | Dual catalytic role, atom economy rsc.org |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The reactivity of the fluorenone core is rich and varied, offering multiple sites for chemical modification. researchgate.net For this compound, the interplay between the ketone at the 9-position and the acetate group at the 1-position is expected to give rise to unique reactivity patterns that are yet to be explored.
Future research should investigate the selective transformations of the functional groups present in the molecule. For instance, the development of methods for the selective reduction of the ketone in the presence of the ester, or vice versa, would provide access to a range of new derivatives with distinct properties. The enantioselective reduction of the ketone, a known reaction for other fluorenones, could lead to chiral fluorenol derivatives with potential applications in asymmetric synthesis. researchgate.netresearchgate.net
Furthermore, the exploration of unconventional transformations , such as C-H activation at other positions on the fluorene (B118485) ring, could unlock novel synthetic pathways and lead to the creation of highly functionalized molecules. The development of catalytic systems that can selectively functionalize the aromatic backbone of this compound would be a significant advancement.
The potential for this molecule to participate in cycloaddition reactions is another area ripe for investigation. For example, 9-fluorenone (B1672902) itself can act as a photosensitizer in [2+2] photocycloaddition reactions. researchgate.net Understanding how the 1-acetoxy substituent influences the photochemical behavior of the fluorenone core could open up new avenues for the synthesis of complex polycyclic structures.
Advanced Computational Modeling for Complex Chemical Systems and Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govnih.gov For this compound, advanced computational modeling can provide invaluable insights that would be difficult to obtain through experimental means alone.
Future computational studies should focus on:
Predicting Spectroscopic and Electronic Properties: DFT calculations can be employed to predict the NMR, IR, and UV-Vis spectra of this compound, aiding in its characterization. nih.gov Furthermore, the calculation of HOMO-LUMO energy gaps can provide information about its electronic properties and potential for use in organic electronics. nih.gov
Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential reactions involving this compound. This can help in optimizing reaction conditions and in the rational design of new synthetic transformations.
Understanding Intermolecular Interactions: The prediction of how this compound molecules interact with each other and with other molecules is crucial for understanding its behavior in the solid state and in solution. This is particularly important for its potential applications in supramolecular chemistry.
The table below outlines key parameters that can be investigated through computational modeling and their significance.
| Computational Method | Investigated Parameter | Significance |
| DFT | HOMO-LUMO energy gap | Prediction of electronic and optical properties nih.gov |
| DFT | Reaction energy profiles | Elucidation of reaction mechanisms |
| QTAIM (Quantum Theory of Atoms in Molecules) | Non-covalent interactions | Understanding crystal packing and self-assembly |
| Time-Dependent DFT (TD-DFT) | Excited state properties | Prediction of photochemical reactivity nih.gov |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The planar and aromatic nature of the fluorenone core makes it an excellent building block for the construction of supramolecular architectures. The self-assembly of fluorenone derivatives is driven by a combination of intermolecular interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.
Future research on this compound in this area should focus on:
Controlling Self-Assembly: Investigating how the acetate group at the 1-position influences the self-assembly behavior of the molecule. The interplay of the polar ketone and ester functionalities with the aromatic backbone could lead to the formation of unique and well-defined nanostructures.
Stimuli-Responsive Materials: Exploring the potential for creating stimuli-responsive materials based on the self-assembly of this compound. Changes in solvent polarity, temperature, or the introduction of specific analytes could trigger a change in the supramolecular organization, leading to applications in sensing and switching devices.
Gelation Properties: Investigating the ability of this compound and its derivatives to form supramolecular gels. The formation of such gels is often driven by specific intermolecular interactions and can lead to materials with interesting rheological and optical properties.
Role in Advancements in Chemical Catalysis and Reaction Engineering
Fluorenone derivatives have been explored as ligands and catalysts in various chemical transformations. researchgate.netresearchgate.net The unique electronic and steric properties of the fluorenone scaffold can be tuned by the introduction of different substituents, making it a versatile platform for catalyst design.
Future research on the role of this compound in catalysis could involve:
Ligand Development: The synthesis of chiral derivatives of this compound for use as ligands in asymmetric catalysis. The rigid fluorene backbone can provide a well-defined chiral environment around a metal center, potentially leading to high enantioselectivities in a variety of reactions. researchgate.net
Organocatalysis: Exploring the potential of this compound and its derivatives as organocatalysts. The ketone functionality could act as a hydrogen bond acceptor, enabling the activation of substrates in a catalytic cycle.
Reaction Engineering: The development of efficient and scalable processes for the synthesis and application of this compound-based catalysts. This would involve optimizing reaction conditions, catalyst loading, and reactor design to maximize efficiency and minimize waste. The use of continuous flow technology could be particularly beneficial in this regard. organic-chemistry.org
Q & A
Q. Q1. What are the standard synthetic routes for 9-Oxo-9H-fluoren-1-yl acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step functionalization of fluorenone derivatives. Key steps include acetylation at the 1-position, often using acetic anhydride or acetyl chloride under controlled conditions. For example, analogous syntheses of nitro- and chloro-substituted fluorenones highlight the importance of maintaining reaction temperatures between 0–25°C to prevent side reactions, with anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP (4-dimethylaminopyridine) improving efficiency . Purity is enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .
Q. Q2. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm regioselective acetylation. The acetate methyl group typically appears as a singlet at ~2.3 ppm in -NMR, while fluorenyl protons show characteristic aromatic splitting patterns .
- X-ray Crystallography: Single-crystal X-ray analysis (using software like SHELXL) resolves stereochemical ambiguities and validates molecular geometry. For example, ORTEP-III visualizes thermal ellipsoids and bond angles, critical for confirming the acetate group’s position .
- UV/Visible Spectroscopy: The conjugated carbonyl system in fluorenone derivatives absorbs strongly at ~250–300 nm, useful for quantifying concentration and monitoring degradation .
Q. Q3. How does the stability of this compound vary under different storage conditions?
Methodological Answer: The compound is sensitive to light and moisture due to its aromatic ketone and ester functionalities. Stability studies recommend storage in amber vials at –20°C under inert gas (argon/nitrogen). Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC analysis can assess hydrolytic susceptibility. Contaminants like acetic acid (from ester hydrolysis) are detectable via GC-MS .
Advanced Research Questions
Q. Q4. How can computational methods like Density Functional Theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., using B3LYP/6-311++G(d,p) basis sets) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity toward nucleophilic/electrophilic agents and guide functionalization strategies. For instance, exact-exchange functionals improve accuracy in modeling conjugated systems, with deviations <2.4 kcal/mol in thermochemical properties compared to experimental data . Software like Gaussian or ORCA facilitates these studies, correlating computational results with experimental UV/Vis spectra .
Q. Q5. What mechanistic insights explain contradictory data in radical-mediated reactions involving this compound?
Methodological Answer: Conflicting product distributions in radical reactions (e.g., photochemical vs. thermal initiation) arise from divergent pathways. Electron Paramagnetic Resonance (EPR) spectroscopy identifies transient radical intermediates, while kinetic studies (variable-temperature NMR) quantify activation energies. For example, steric hindrance at the 1-position may favor 9-oxo radical stabilization, altering product ratios. Controlled experiments under anaerobic vs. aerobic conditions further isolate oxygen’s role in quenching pathways .
Q. Q6. How does substituent positioning on the fluorenone core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer: Comparative SAR studies involve synthesizing analogs with substitutions at positions 2, 3, or 4 and evaluating their bioactivity (e.g., enzyme inhibition assays). For instance, replacing the 1-acetate with a carboxylate group (as in 9-Oxo-2-fluorenecarboxylic acid) alters hydrophilicity and binding affinity to targets like cytochrome P450 enzymes. Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes, validated via isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
Q. Q7. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?
Methodological Answer: Disorder in the acetate group due to rotational flexibility complicates X-ray refinement. Strategies include:
- Cooling crystals to 100 K to reduce thermal motion.
- Using SHELXL’s PART instruction to model disorder over multiple sites .
- Incorporating high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps.
Validation tools like PLATON check for missed symmetry and correct space group assignment, critical for avoiding publication retractions .
Q. Q8. How can oxidative ring-opening reactions of this compound be leveraged to synthesize novel biaryl systems?
Methodological Answer: Oxidative cleavage with meta-chloroperbenzoic acid (mCPBA) or OsO/NaIO selectively breaks the fluorenone core, yielding bifunctional intermediates. For example, oxidative ring-opening of 9H-fluoren-9-ols produces 2-hydroxy-2'-aroyl biaryls, characterized via -NMR and HRMS. Kinetic studies (in situ IR monitoring) optimize reaction rates, while DFT calculations identify transition states governing regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
